![molecular formula C11H12ClFO B1324704 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone CAS No. 898766-33-1](/img/structure/B1324704.png)
3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone
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Description
3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is a chemical compound with the molecular formula C11H12ClFO. It has a molecular weight of 214.67 . The compound is a colorless oil .
Molecular Structure Analysis
The InChI code for 3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3
. This code provides a way to encode the molecular structure using a linear string of characters. Physical And Chemical Properties Analysis
3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is a colorless oil . Its molecular weight is 214.67 , and its molecular formula is C11H12ClFO .Scientific Research Applications
Crystal Structures and Nonlinear Optics Applications The compound has been explored for its relevance in crystal structures and packing, particularly in the context of nonlinear optics (NLO) materials. The crystal structures of derivatives are characterized by specific hydrogen bonds and elaborate networks, with studies highlighting the noncentrosymmetric nature and the potential in NLO applications (Boese et al., 2002).
Biocatalysis Optimization In biotechnological fields, the reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst has been optimized, showcasing the compound's potential in enzymatic and microbial processes. The optimization includes the effects of various concentrations of glucose, S. cerevisiae, and the compound itself (이해룡 et al., 2011).
Quantum Chemical Studies Quantum chemical studies have been conducted on molecular geometry and chemical reactivity of certain derivatives, providing insights into their photophysical properties, molecular electrostatic potential, and frontier orbitals, which are crucial for understanding their reactivity and potential applications in various fields (Satheeshkumar et al., 2017).
Photodehalogenation Studies Research has been conducted on the photodehalogenation of certain derivatives, which leads to the formation of phenyl cations and potentially benzyne, key intermediates in organic synthesis and pharmaceutical manufacturing. The studies focus on the effects of substituents and the potential for designing less phototoxic drugs (Protti et al., 2012).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJRNPWKXIGBBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642474 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone | |
CAS RN |
898766-33-1 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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